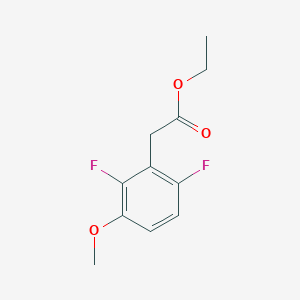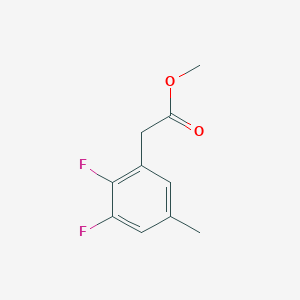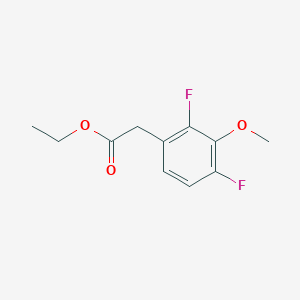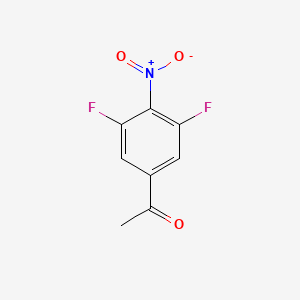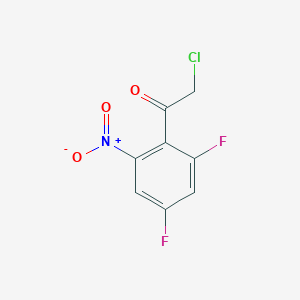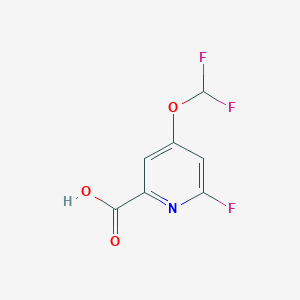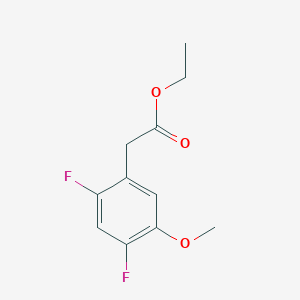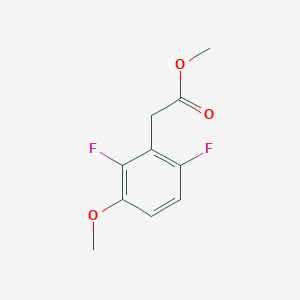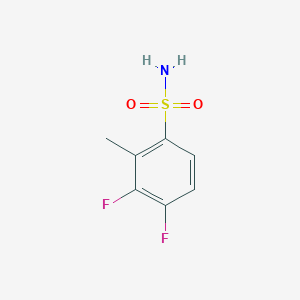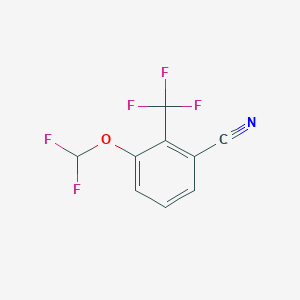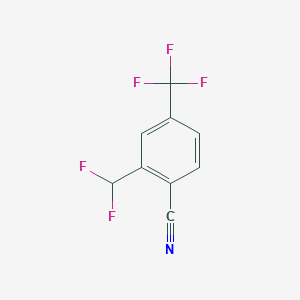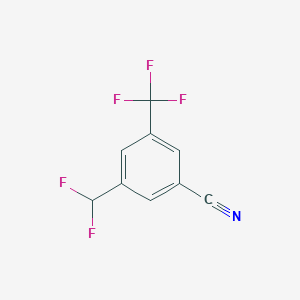
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile
描述
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of difluoromethyl and trifluoromethyl groups on a benzonitrile core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties imparted by the fluorine atoms.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding benzonitrile followed by substitution reactions to introduce the difluoromethyl and trifluoromethyl groups.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Trifluoromethylation Reactions: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the nitrile group to a primary amine.
Substitution Reactions: Substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like DAST for difluoromethylation and TMS-CF3 for trifluoromethylation.
Major Products Formed:
Oxidation Products: 3-Difluoromethyl-5-(trifluoromethyl)benzoic acid.
Reduction Products: 3-Difluoromethyl-5-(trifluoromethyl)benzylamine.
Substitution Products: Various derivatives depending on the substituent introduced.
科学研究应用
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.
Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.
Industry: The compound is employed in the production of agrochemicals and advanced materials due to its stability and reactivity.
作用机制
The mechanism by which 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and lipophilicity, making it effective in various biological and chemical processes.
相似化合物的比较
3-Fluoro-5-(trifluoromethyl)benzonitrile
3,5-Bis(trifluoromethyl)benzonitrile
3-Difluoromethyl-5-(fluoromethyl)benzonitrile
Uniqueness: 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile stands out due to its specific arrangement of fluorine atoms, which provides unique chemical and physical properties compared to its similar counterparts. This arrangement enhances its reactivity and stability, making it a valuable compound in various applications.
属性
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-1-5(4-15)2-7(3-6)9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINVMYPCVINSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


